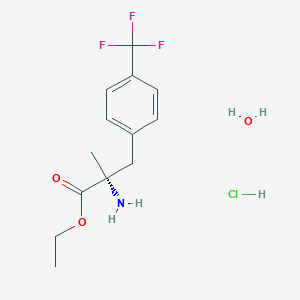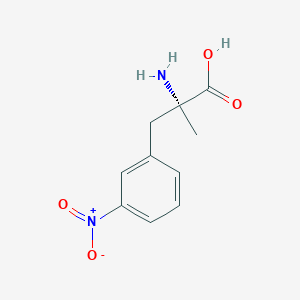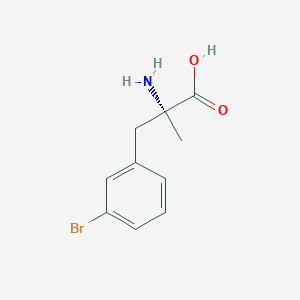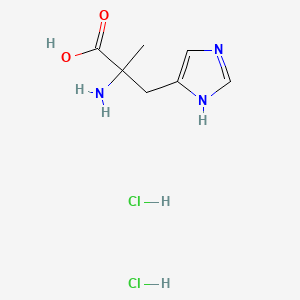
Éster metílico de N-bencil-L-leucinaHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-Benzyl-L-leucine methyl ester hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential effects on amino acid transport and metabolism.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of various chemical intermediates and as a catalyst in certain reactions
Mecanismo De Acción
While the specific mechanism of action for “N-Benzyl-L-leucine methyl ester*HCl” is not mentioned in the search results, amino acid methyl esters are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .
Safety and Hazards
Direcciones Futuras
Amino acid methyl esters like “N-Benzyl-L-leucine methyl ester*HCl” have potential applications in the synthesis of peptides with narrow molecular weight distributions via exopeptidase-catalyzed aminolysis . This could open up new possibilities in the field of peptide-based materials, which have unique chemical, physical, and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-L-leucine methyl ester hydrochloride typically involves the esterification of L-leucine with methanol in the presence of hydrochloric acid, followed by benzylation. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-Benzyl-L-leucine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The use of green chemistry principles, such as catalytic deep eutectic solvents, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-L-leucine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives
Comparación Con Compuestos Similares
Similar Compounds
L-Leucine methyl ester hydrochloride: Similar in structure but lacks the benzyl group.
N-Benzoyl-L-leucine methyl ester: Similar but with a benzoyl group instead of a benzyl group
Uniqueness
N-Benzyl-L-leucine methyl ester hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its solubility in organic solvents and its ability to interact with various molecular targets, making it more versatile in synthetic and research applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzyl-L-leucine methyl ester*HCl involves the esterification of L-leucine with methanol and subsequent benzyl protection of the resulting methyl ester. The benzyl-protected methyl ester is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "L-leucine", "Methanol", "Benzyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Esterification of L-leucine with methanol in the presence of a strong acid catalyst to yield L-leucine methyl ester.", "Step 2: Protection of the methyl ester with benzyl chloride in the presence of a base catalyst to yield N-benzyl-L-leucine methyl ester.", "Step 3: Reaction of N-benzyl-L-leucine methyl ester with hydrochloric acid to yield N-Benzyl-L-leucine methyl ester*HCl." ] } | |
Número CAS |
1010385-26-8 |
Fórmula molecular |
C14H21NO2*HCl |
Peso molecular |
235,33*36,45 g/mole |
Sinónimos |
N-Benzyl-L-leucine methyl ester*HCl; Bzl-Leu-OMe*HCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


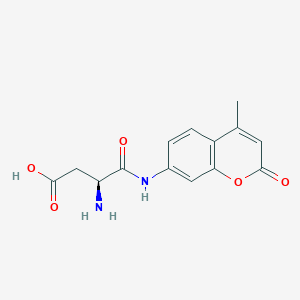

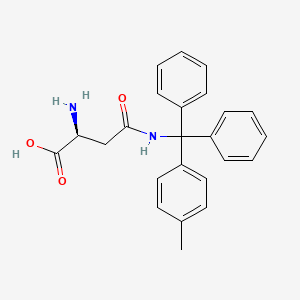
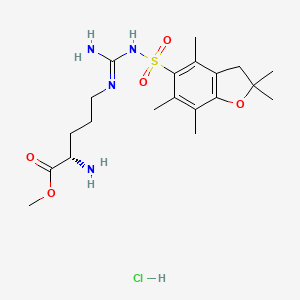
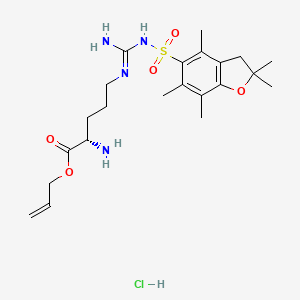
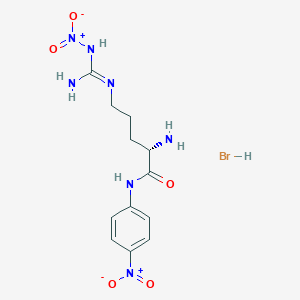
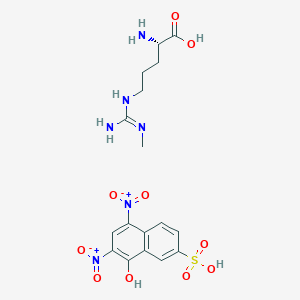

![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)

